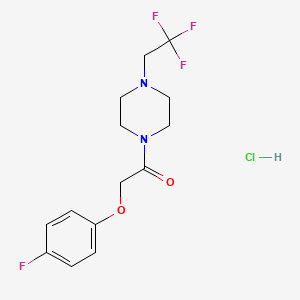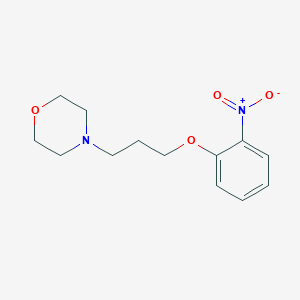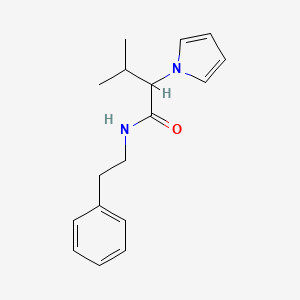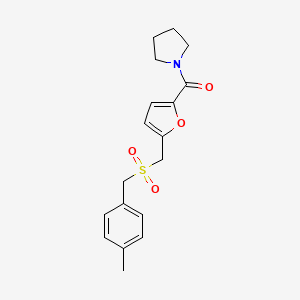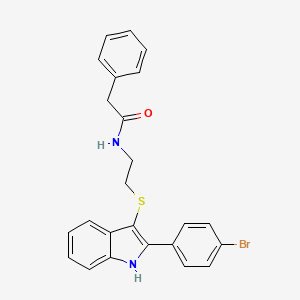
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide, also known as BPI-002, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indole-based compounds, which have been widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Antidiabetic Potential
A study highlighted the synthesis and evaluation of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides as potent antidiabetic agents. By adopting chemical transformations and testing synthesized molecules for their α-glucosidase inhibitory activity, two compounds were found to exhibit significant antidiabetic potential, suggesting their usefulness as lead molecules for further research to develop improved antidiabetic agents (Nazir et al., 2018).
Glutaminase Inhibitors for Cancer Treatment
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs aimed to identify more potent glutaminase inhibitors, which are crucial for cancer treatment. The study led to the development of analogs with improved drug-like properties and demonstrated significant in vitro and in vivo anticancer activity, indicating potential for therapeutic applications (Shukla et al., 2012).
Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Agents
A study focused on the Leuckart synthesis and pharmacological assessment of novel acetamide derivatives for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research identified compounds with activities comparable to standard drugs, highlighting the role of specific substituents in their pharmacological effects (Rani et al., 2016).
σ1 Receptor Ligands
The synthesis and evaluation of N-(1-benzylpiperidin-4-yl)arylacetamides as potent σ1 receptor ligands were described, aiming at understanding their binding properties and potential therapeutic applications. This research contributes to the development of compounds with specific affinity for σ1 versus σ2 receptors, which could be beneficial in treating neurological disorders (Huang et al., 2001).
Antimicrobial Activity
Another study synthesized and evaluated the antibacterial activity of a novel compound against Gram-negative and Gram-positive bacteria, including drug-resistant clinical isolates. The compound demonstrated moderate antibacterial activity, and its spectroscopic characterization and reactivity study provided insights into its potential as a lead molecule for further development of antimicrobial agents (Aswathy et al., 2017).
properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2OS/c25-19-12-10-18(11-13-19)23-24(20-8-4-5-9-21(20)27-23)29-15-14-26-22(28)16-17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIYDRJXTXGKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)
![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)
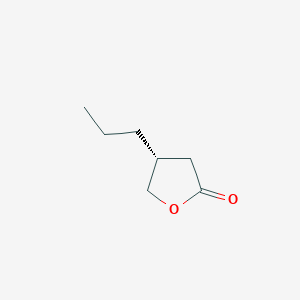


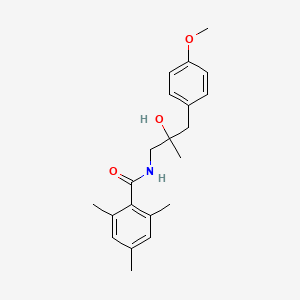
![(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid](/img/structure/B2943266.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)
